molecular formula C17H18N4O2S B2770284 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448030-01-0

1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2770284
CAS RN: 1448030-01-0
M. Wt: 342.42
InChI Key: CMVWKCISGFJKKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The phenyl, pyridin-2-yl, and pyrazol-1-yl groups are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organometallic Chemistry

Research in organometallic chemistry explores the synthesis and properties of organotin derivatives, demonstrating the potential of pyridyl functionalized bis(pyrazol-1-yl)methanes in forming symmetric adducts with diorganotin dichlorides. These compounds exhibit significant cytotoxic activity against Hela cells, highlighting their potential in medicinal chemistry and drug development (Li et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have reported their structures and potential as ligands for metal coordination. These compounds are involved in forming hydrogen-bonded dimers, layers, and chains, contributing to the understanding of molecular and supramolecular architectures (Jacobs et al., 2013).

Catalysis

Catalysis research has focused on the synthesis of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for transfer hydrogenation of ketones, indicating the versatility of sulfonamide derivatives in catalytic reactions. These catalysts demonstrate high activity and the ability to conduct reactions under air without basic additives or halide abstractors, offering a greener alternative for ketone hydrogenation processes (Ruff et al., 2016).

Molecular Synthesis

Further contributions to molecular synthesis include the development of heterocyclic compounds based on sulfonamido moieties, showcasing their application in the creation of new antibacterial agents. The synthesis strategies involve reactions with various active methylene compounds, highlighting the role of sulfonamido groups in the diversification of molecular structures (Azab et al., 2013).

Electrochemical Applications

Electrochemical studies have introduced Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes as recyclable hydroamination catalysts. This research underscores the potential of such complexes in sustainable catalysis, with applications in the intramolecular hydroamination of amines to form valuable organic compounds (Tregubov et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)19-11-13-21-12-9-17(20-21)16-8-4-5-10-18-16/h1-10,12,19H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVWKCISGFJKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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